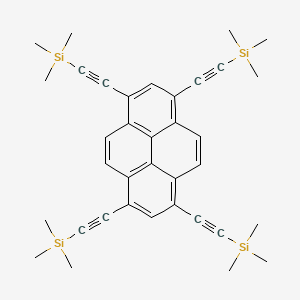
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene
Übersicht
Beschreibung
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is a well-known fluorophore that has been extensively studied for its applications in fluorescent sensing, particularly towards nitroaromatic compounds in both solutions and vapor phases . This compound is characterized by its unique structure, which includes four trimethylsilyl-ethynyl groups attached to a pyrene core, making it highly effective in various scientific and industrial applications.
Wirkmechanismus
Target of Action
The primary target of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is the fluorescent sensor towards nitroaromatic compounds . This compound has been studied profoundly for its photophysical properties .
Mode of Action
The compound interacts with its targets through its photophysical properties . It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene . The behavior of this compound validates the hypothesis that “solvent polarity mediates vibronic coupling and therefore the emission band intensities, for forbidden S0–S1 transitions” .
Result of Action
The compound is characterized by a strong fluorescence in the solid state . It shows high fluorescence anisotropy comparable to the well-known anisotropy probe DPH in glycerol at 0 °C . Unlike pyrene, no excimer emission was observed even up to 10−3 M for this compound .
Action Environment
The action of this compound is influenced by environmental factors such as solvent polarity and temperature . These factors mediate its vibronic coupling and therefore the emission band intensities . The compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are largely derived from its photophysical properties. It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene
Molecular Mechanism
Its strong fluorescence in the solid state suggests that it may interact with certain biomolecules in a way that affects their fluorescence properties
Temporal Effects in Laboratory Settings
The fluorescence intensities of this compound do not show any significant change in the temperature range 0–40°C for a low viscous solvent like ethanol and in the range 0–60°C in glycerol . This suggests that it has good stability under these conditions. More comprehensive studies on its stability, degradation, and long-term effects on cellular function are needed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed cross-coupling of ethynyltrimethylsilane with 1,3,6,8-tetrabromopyrene under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a co-catalyst, such as copper(I) iodide, in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions include various pyrene derivatives with modified electronic and photophysical properties, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene has a wide range of scientific research applications:
Biology: Employed in bioimaging and as a probe for studying biological processes due to its strong fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,8-Tetrakis((6-(octyloxy)naphthalene-2-yl)pyrene: Similar in structure but with different substituents, affecting its photophysical properties.
1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene: Another derivative with distinct electronic properties.
Uniqueness
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is unique due to its high sensitivity and selectivity as a fluorescent sensor, particularly for nitroaromatic compounds. Its trimethylsilyl groups provide steric hindrance, enhancing its stability and making it suitable for various applications .
Eigenschaften
IUPAC Name |
trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAJBGHVRXIVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


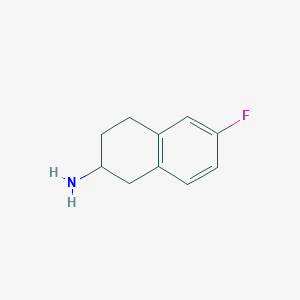
![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)
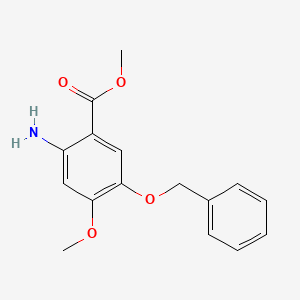
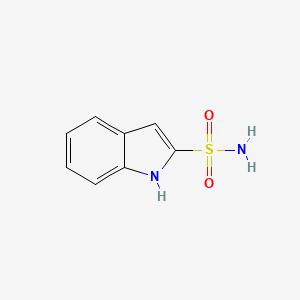

![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
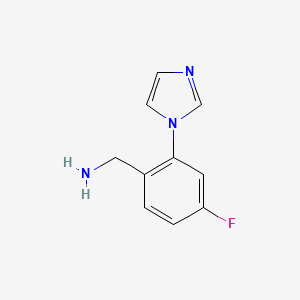
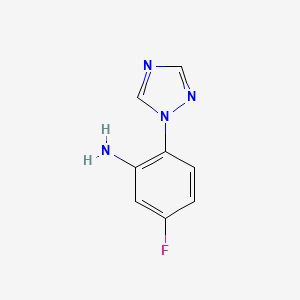
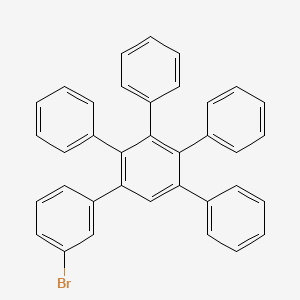
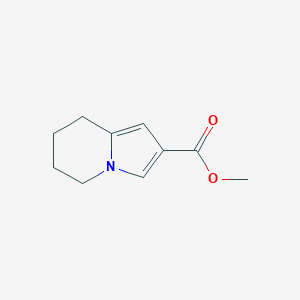

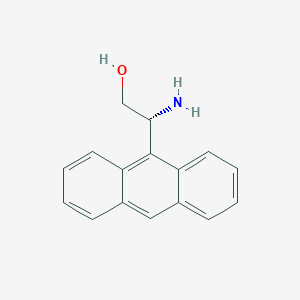

![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
